Methyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate, thiourea, and 4-ethoxybenzaldehyde in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring exhibit similar chemical properties and applications.
Pyrimidine Derivatives: Other pyrimidine-based compounds with different substituents can be compared in terms of their biological activities and chemical reactivity.
Uniqueness
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O3S/c1-4-20-11-7-5-10(6-8-11)13-12(14(18)19-3)9(2)16-15(21)17-13/h5-8,13H,4H2,1-3H3,(H2,16,17,21) |
InChI Key |
RDUBZGPRIPFOHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OC |
Origin of Product |
United States |
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